

An In-depth Technical Guide to Dibenzylamine (CAS 103-49-1)

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Compound of Interest

Compound Name: Dibenzylamine

Cat. No.: B1670424

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and key biological activities of **Dibenzylamine** (CAS 103-49-1). All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis and analysis are provided. Furthermore, this guide includes visualizations of its primary mechanism of action as an anticonvulsant, and its application workflows in industrial processes.

Core Properties of Dibenzylamine

Dibenzylamine, also known as N-benzylbenzylamine, is a secondary amine with the chemical formula $(C_6H_5CH_2)_2NH$.^[1] It is a versatile organic compound with applications ranging from industrial processes to pharmacological research.

Physical and Chemical Properties

Dibenzylamine is a colorless to pale yellow oily liquid with an ammoniacal odor.^{[2][3]} It is soluble in organic solvents like ethanol and ether but has low solubility in water.^[4] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ N	
Molecular Weight	197.28 g/mol	
Melting Point	-26 °C	
Boiling Point	300 °C	
Density	1.026 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.574	
Flash Point	143 °C	
Water Solubility	0.05 g/L (20 °C)	
pK _b	5.24	

Spectral Data

The structural identity of **Dibenzylamine** is confirmed through various spectroscopic methods. Key spectral data are provided below.

Spectroscopic Data	Values	Reference
¹ H NMR (500MHz, CDCl ₃)	δ 7.15-7.45 (m, 10H), 3.80 (s, 4H), 1.55-1.70 (br., 1H)	
¹³ C NMR	Data available in spectral databases.	
Mass Spectrum (GC-MS)	Key peaks at m/z 91, 106.	
IR Spectrum	Data available in spectral databases.	

Safety and Handling

Dibenzylamine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment, including

gloves, safety goggles, and protective clothing, should be worn when handling this chemical. It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Synthesis and Purification Protocols

Dibenzylamine can be synthesized through several methods. The most common laboratory and industrial scale preparations involve the reaction of benzaldehyde with ammonia or the reaction of benzyl chloride with benzylamine.

Synthesis from Benzaldehyde and Ammonia (Reductive Amination)

This method involves the reaction of benzaldehyde and ammonia in the presence of a catalyst and hydrogen gas.

Experimental Protocol:

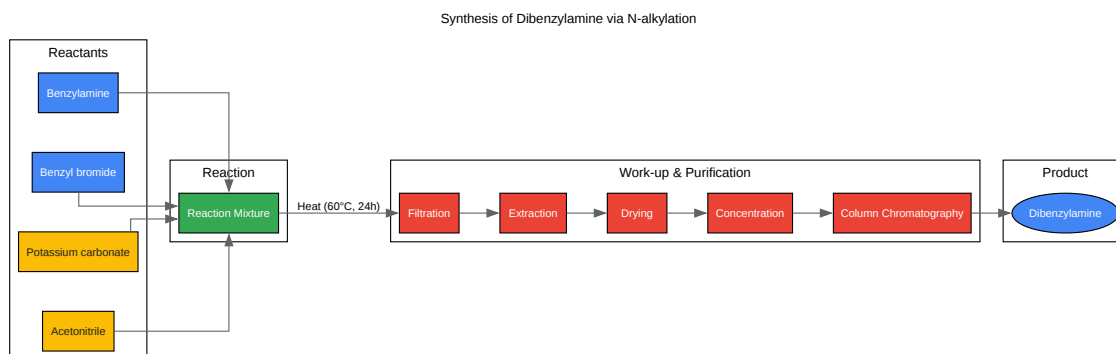
- **Reaction Setup:** To a 1000 mL high-pressure reactor, add 200 g of benzaldehyde, 316 g of 25 wt% ammonia water, 150 g of methanol, and 2 g of Platinum on Carbon (Pt/C) catalyst.
- **Reaction Conditions:** Seal the reactor and heat to 90 °C. Introduce hydrogen gas to a pressure of 1.0 MPa.
- **Reaction Time:** Maintain the reaction conditions for 20 minutes. The completion of the reaction is indicated by the cessation of hydrogen uptake.
- **Work-up:** After the reaction is complete, cool the reactor and filter to recover the Pt/C catalyst.
- **Isolation:** Allow the filtrate to settle and separate the layers. The oily layer is **Dibenzylamine**.
- **Purification:** The crude product can be purified by vacuum distillation.

Synthesis from Benzylamine and Benzyl Bromide (N-alkylation)

This protocol describes the synthesis of a deuterated version of **dibenzylamine**, but the general procedure is applicable for the non-deuterated compound by using the corresponding non-deuterated starting materials.

Experimental Protocol:

- **Reaction Setup:** To a solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq). Stir the suspension at room temperature for 15 minutes.
- **Addition of Alkylating Agent:** Add a solution of benzyl bromide (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
- **Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- **Extraction:** Dilute the filtrate with diethyl ether and wash with water, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.



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Caption: Workflow for the synthesis of **Dibenzylamine** via N-alkylation.

Analytical Methods

The purity and identity of **Dibenzylamine** can be assessed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of **Dibenzylamine**.

Experimental Protocol:

- Sample Preparation: Dissolve a small amount of the **Dibenzylamine** sample in a suitable organic solvent, such as dichloromethane or ethyl acetate. For complex matrices, a liquid-liquid extraction may be necessary.
- GC Conditions (starting point):
 - Injector Temperature: 250 °C
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify **Dibenzylamine** by its retention time and the fragmentation pattern in the mass spectrum.

Biological and Industrial Applications

Dibenzylamine has several notable applications in both biological research and industrial processes.

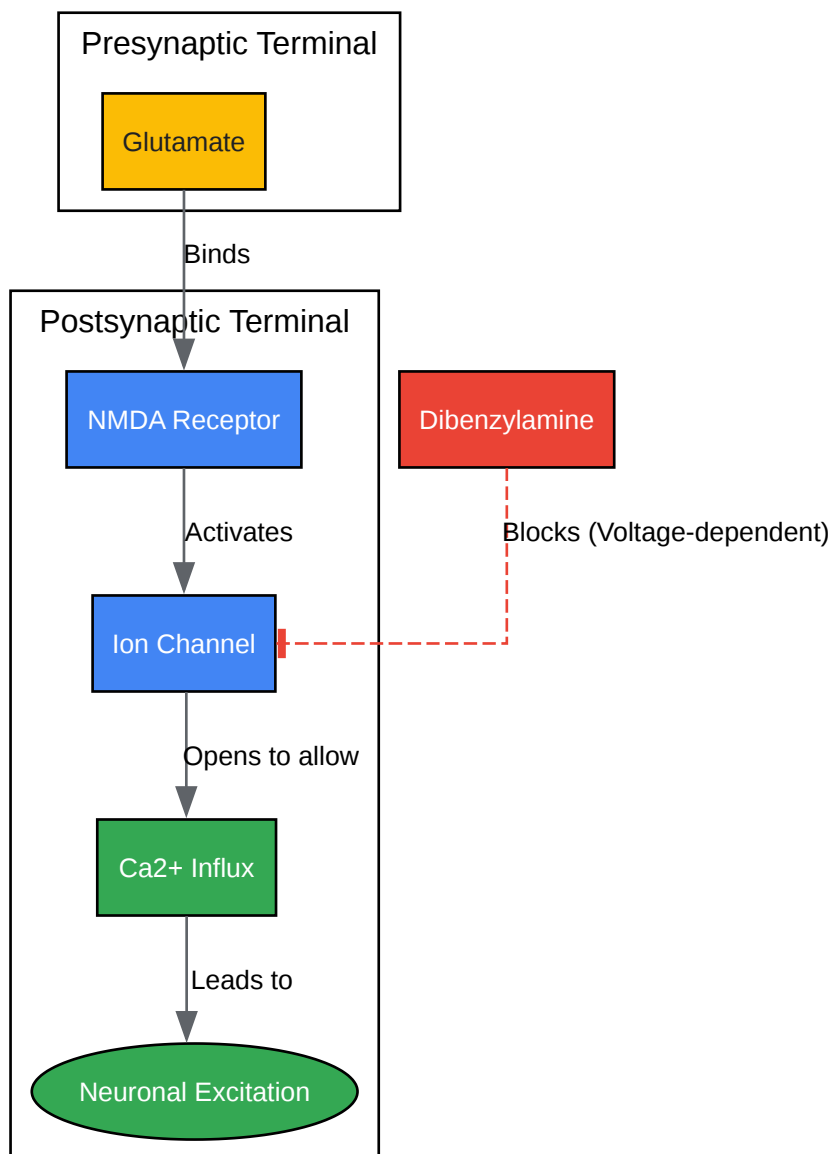
Anticonvulsant Activity and Mechanism of Action

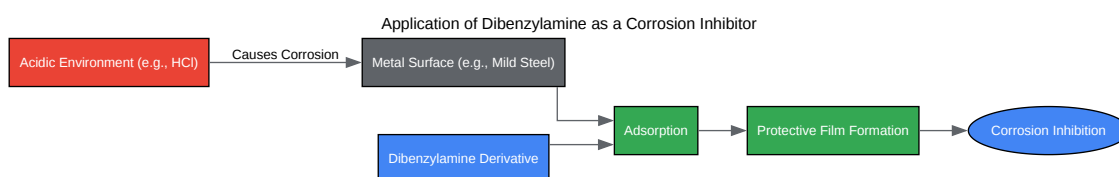
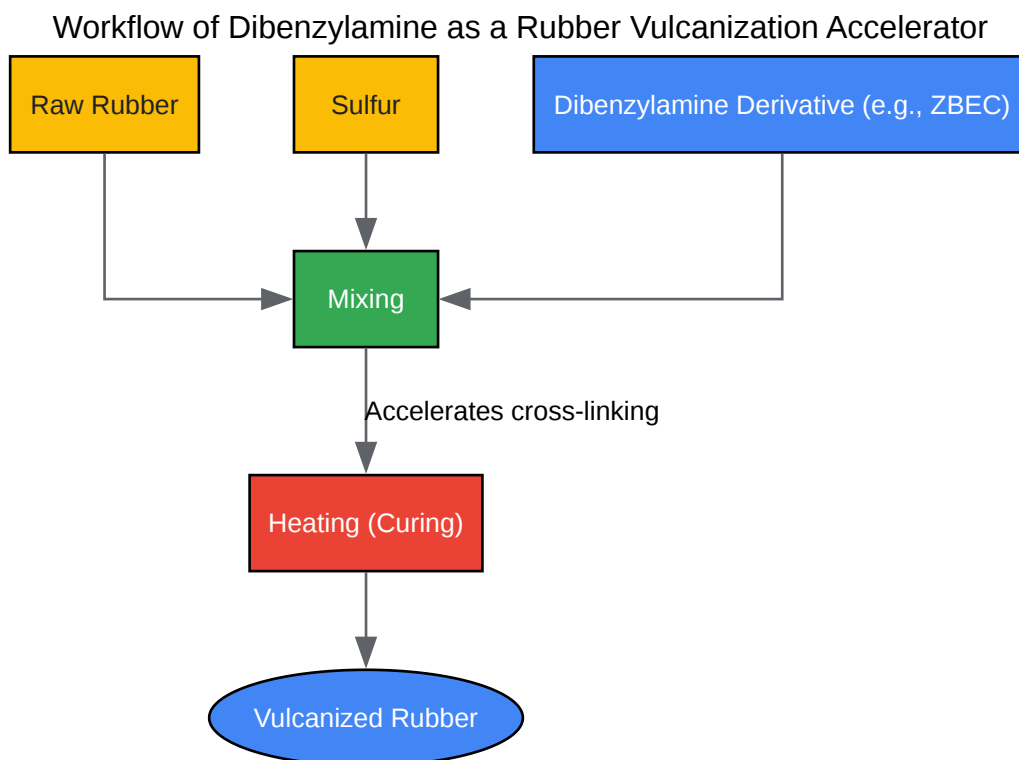
Dibenzylamine has been identified as a compound with anticonvulsant properties. Its mechanism of action involves the blockade of N-methyl-D-aspartate (NMDA) receptors in a concentration and voltage-dependent manner.

Signaling Pathway: NMDA Receptor Blockade

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission. Overactivation of NMDA receptors is implicated in excitotoxicity and seizure activity. **Dibenzylamine** acts as a non-competitive antagonist at the NMDA receptor.

Mechanism of Dibenzylamine at the NMDA Receptor





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